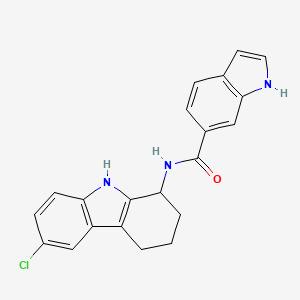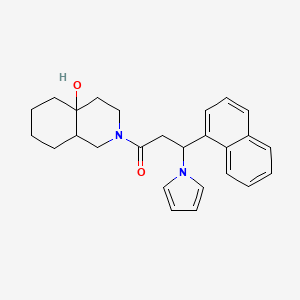
N-cyclododecylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclododecylbenzenesulfonamide is an organic compound characterized by a cyclododecyl group attached to a benzenesulfonamide moiety. This compound is part of the sulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclododecylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with cyclododecylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N-cyclododecylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-cyclododecylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclododecylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexylbenzenesulfonamide
- N-cyclooctylbenzenesulfonamide
- N-cyclododecylmethanesulfonamide
Uniqueness
N-cyclododecylbenzenesulfonamide is unique due to its larger cyclododecyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other sulfonamides with smaller cyclic groups, providing different applications and potential benefits in various fields.
Properties
Molecular Formula |
C18H29NO2S |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
N-cyclododecylbenzenesulfonamide |
InChI |
InChI=1S/C18H29NO2S/c20-22(21,18-15-11-8-12-16-18)19-17-13-9-6-4-2-1-3-5-7-10-14-17/h8,11-12,15-17,19H,1-7,9-10,13-14H2 |
InChI Key |
MFEQVYQMAIIBTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10979596.png)
![N-[2-(4-hydroxyphenyl)ethyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10979600.png)
![[4-(Cyclopentyloxy)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10979601.png)


methanone](/img/structure/B10979618.png)

![N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B10979628.png)
![6-chloro-4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10979634.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10979641.png)
![2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B10979642.png)
![(2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B10979648.png)
![N-(3-acetylphenyl)-2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]acetamide](/img/structure/B10979658.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetamide](/img/structure/B10979659.png)
